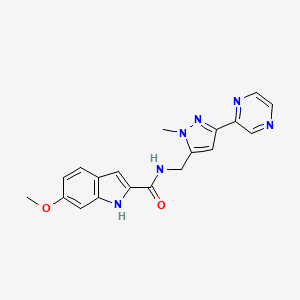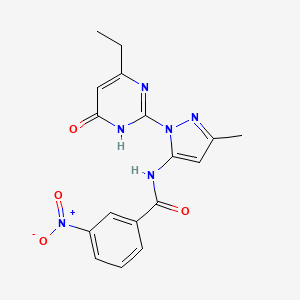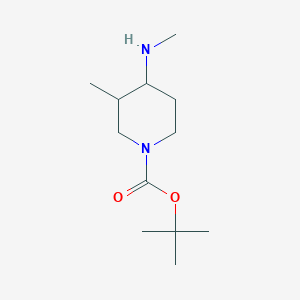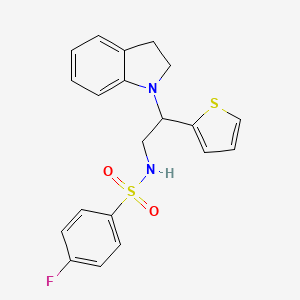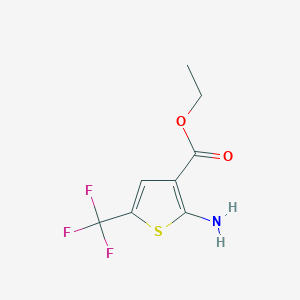
N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a triazole derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, similar compounds with triazole cores have been synthesized and studied for their potential antitumor activities.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the condensation of different aromatic or heteroaromatic amines with isocyanates or other suitable precursors. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step process starting from 4-chlorobenzenamine, with the final step being the reaction between triazole ester and ethylene diamine under specific conditions to achieve a high yield .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The crystal structure of these compounds can be determined using X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the overall molecular geometry. Although the molecular structure of the specific compound is not provided, the structural analysis of similar compounds can give an indication of the potential reactivity and interaction with biological targets .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amino group, for example, can be involved in further condensation reactions or can act as a ligand in coordination chemistry. The presence of other substituents, such as chloro or nitro groups, can also influence the chemical reactivity of the compound, potentially leading to electrophilic substitution reactions or serving as sites for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole core. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity or basicity, as well as its overall reactivity. The characterization of these compounds typically involves techniques such as NMR spectroscopy and mass spectrometry, which provide detailed information about the molecular structure and the identity of the substituents .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
The compound and its derivatives are synthesized through various chemical reactions, offering insights into structural variations and synthesis strategies. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide demonstrates the complexity of synthesizing triazole derivatives, highlighting the importance of reaction conditions such as temperature and reaction time for achieving high yields (Kan, 2015).
Molecular Rearrangements
Studies on the structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles reveal the interconvertibility of these isomers under certain conditions, indicating the flexibility and dynamic behavior of triazole compounds at the molecular level (L'abbé et al., 1990).
Antimicrobial Activity
Antibacterial and Antifungal Properties
The antimicrobial activity of triazole derivatives is a significant area of research. Studies have found that certain 1,2,4-triazole derivatives exhibit considerable antibacterial and antifungal activities, which could be leveraged for developing new antimicrobial agents. For example, Roy, Desai, and Desai (2005) synthesized various triazole compounds and screened them for antibacterial and antifungal activities, discovering that most compounds exhibited significant antibacterial activity (Roy, Desai, & Desai, 2005).
Potential for Developing Antimicrobial Agents
Novel Antimicrobial Compounds
The development of new antimicrobial agents from triazole derivatives, including those related to the compound of interest, is an essential application in medicinal chemistry. The synthesis of novel heterocyclic compounds derived from triazole precursors and their evaluation for lipase and α-glucosidase inhibition showcases the potential of these compounds in therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
特性
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c1-10-18-15(16(23)19-12-4-2-11(17)3-5-12)20-21(10)13-6-8-14(9-7-13)22(24)25/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWBXSRZYSQGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


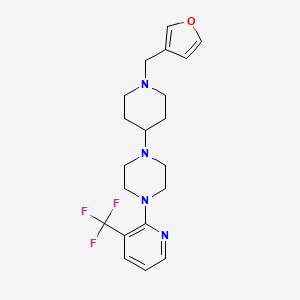
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)
![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

